ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate
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Description
Ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Architecture in Azaheterocyclic Phosphonates
Research by Pietrzak et al. (2018) explored the crystal structures of related compounds, providing insights into the molecular assemblies and interactions of ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate derivatives. This study contributes to the understanding of the aromaticities of heterocyclic moieties in such compounds (Pietrzak, Modranka, Wojciechowski, Janecki, & Wolf, 2018).
Reactions of Thiazolino[3,2‐a]pyrimidine Carbinolamine
Campaigne et al. (1981) investigated the reactions and structural properties of thiazolino[3,2-a]pyrimidine carbinolamine, closely related to the compound of interest. Their work provided an understanding of the structural transformations under various conditions (Campaigne, Folting, Huffman, & Selby, 1981).
Benzofuro[3,2-d]pyrimidinone Derivatives
Li et al. (2012) described the structure of 3,3′-(1,4-Phenylene)bis[2-(propylamino)benzofuro[3,2-d]pyrimidin-4(3H)-one] ethanol disolvate. Their findings help in understanding the molecular structure and potential applications of benzofuro[3,2-d]pyrimidinone derivatives, which are chemically related to this compound (Li, Qu, Gong, & Hu, 2012).
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics
Deohate and Palaspagar (2020) conducted a study on the synthesis of compounds related to this compound. They explored the potential insecticidal and antibacterial applications of these compounds, indicating the broader applications of such chemical structures in pharmaceutical and agricultural industries (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
ethyl 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-19-11(17)7-16-8-15-12-9-5-3-4-6-10(9)20-13(12)14(16)18/h3-6,8H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCDCMOHPWFCFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.